molecular formula C21H29N7O17P3+ B164092 N-phenylacetyl-L-Homoserine lactone CAS No. 55154-48-8

N-phenylacetyl-L-Homoserine lactone

Cat. No.: B164092
CAS No.: 55154-48-8
M. Wt: 744.4 g/mol
InChI Key: XJLXINKUBYWONI-NNYOXOHSSA-O
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Description

N-phenylacetyl-L-Homoserine lactone is a small diffusible signaling molecule involved in bacterial quorum sensing. Quorum sensing is a regulatory system used by bacteria to control gene expression in response to increasing cell density. This compound is particularly significant in the model symbiont Vibrio fischeri and the pathogens Agrobacterium tumefaciens and Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenylacetyl-L-Homoserine lactone can be synthesized through a series of chemical reactions involving the acylation of L-homoserine lactone with phenylacetic acid. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve bioconversion methods using genetically engineered Escherichia coli strains. These strains are designed to express specific enzymes that catalyze the biosynthesis of the compound from precursor molecules .

Chemical Reactions Analysis

Types of Reactions: N-phenylacetyl-L-Homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Quorum Sensing Modulation

Quorum Sensing Mechanism
Quorum sensing is a process where bacteria communicate using signaling molecules to coordinate group behaviors based on population density. PHL acts as a signaling molecule that can either inhibit or enhance QS pathways in various bacterial species, such as Vibrio fischeri and Pseudomonas aeruginosa .

Antagonistic and Agonistic Activities
Research indicates that PHL can function as both an antagonist and an agonist of QS receptors. For instance, it has been shown to inhibit the activity of LuxR-type receptors in Agrobacterium tumefaciens, while also acting as a superagonist in V. fischeri, significantly enhancing bioluminescence compared to native autoinducers .

Synthesis and Structure-Activity Relationships

Synthesis Methods
PHL can be synthesized through various methods, including microwave-assisted solid-phase synthesis, which allows for high purity and yield suitable for biological experiments .

Structure-Activity Relationships (SAR)
Studies have demonstrated that minor modifications to the PHL structure can lead to significant changes in its biological activity. For example, derivatives such as 4-bromo-PHL exhibit potent antagonistic properties against LuxR homologues .

Compound NameActivity TypeBacterial Target
PHLSuperagonistV. fischeri
4-bromo-PHLAntagonistA. tumefaciens
N-(3-nitro-phenylacetanoyl)-L-homoserine lactoneSuperagonistV. fischeri

Therapeutic Potential

Inhibition of Pathogenicity
The ability of PHL to modulate QS suggests potential therapeutic applications in controlling bacterial infections. By inhibiting QS mechanisms, PHL could reduce virulence factors in pathogenic bacteria, making them less harmful . This strategy is particularly relevant for treating infections caused by opportunistic pathogens like Pseudomonas aeruginosa.

Eukaryotic Responses

Plant Interactions
Recent studies indicate that eukaryotes, including plants such as Arabidopsis thaliana, respond to AHLs like PHL. These responses can affect growth and development, suggesting that bacterial signaling molecules may play roles in plant-microbe interactions . Understanding these interactions could lead to advancements in agricultural practices by utilizing microbial signals to enhance plant growth.

Case Studies and Research Findings

Several case studies highlight the diverse applications of PHL:

  • Study on QS Modulation: Researchers synthesized a focused library of PHL derivatives to evaluate their effects on QS in V. fischeri. The findings revealed that structural variations significantly influenced agonistic and antagonistic activities .
  • Plant Growth Responses: A systematic analysis demonstrated that exposure to AHLs altered seedling growth in model plants, indicating a complex interaction between bacterial signals and plant biology .

Mechanism of Action

N-phenylacetyl-L-Homoserine lactone exerts its effects through quorum sensing by binding to specific receptor proteins in bacteria. These receptors, such as TraR in Agrobacterium tumefaciens and LasR in Pseudomonas aeruginosa, regulate the expression of genes involved in virulence, biofilm formation, and other cellular processes. The binding of this compound to these receptors can either activate or inhibit gene expression, depending on the bacterial species and the specific receptor .

Comparison with Similar Compounds

N-phenylacetyl-L-Homoserine lactone is unique among homoserine lactones due to its phenylacetyl group, which imparts distinct signaling properties. Similar compounds include:

This compound stands out due to its ability to strongly antagonize or super-activate quorum sensing in specific bacterial species, making it a valuable tool for studying bacterial communication and developing novel antimicrobial strategies .

Biological Activity

N-phenylacetyl-L-homoserine lactone (PHL) is a synthetic analog of homoserine lactones, which are crucial signaling molecules in bacterial quorum sensing (QS). This compound has garnered attention due to its unique biological activities, particularly its ability to modulate QS in various bacterial species. This article provides a comprehensive overview of the biological activity of PHL, including its mechanisms of action, structure-activity relationships (SAR), and implications for microbial interactions and potential applications in biocontrol.

PHL functions primarily as a modulator of QS, a process that enables bacteria to regulate gene expression based on population density. It can act as both an agonist and antagonist depending on the specific bacterial context:

  • Agonistic Activity : PHL has been identified as a potent agonist in Vibrio fischeri, significantly enhancing bioluminescence and demonstrating up to tenfold higher activity compared to native autoinducers like octanoyl-homoserine lactone (OHHL) .
  • Antagonistic Activity : Conversely, PHL can inhibit QS in pathogens such as Acinetobacter baumannii, thereby attenuating virulence factors associated with biofilm formation and pathogenicity .

Structure-Activity Relationships (SAR)

Research indicates that minor modifications in the PHL structure can lead to substantial changes in its biological activity. For instance:

  • The introduction of halogen substituents (e.g., bromo, chloro) on the phenyl ring significantly influences the ligand's efficacy as an agonist or antagonist. Specific substitutions have been shown to enhance inhibitory activity against LuxR homologues in various Gram-negative bacteria .
  • A detailed SAR analysis revealed that compounds with different substituents could either inhibit or activate QS pathways, highlighting the delicate balance between structural features and biological outcomes .

Case Studies and Research Findings

Several studies have investigated the biological effects of PHL and its derivatives:

  • Quorum Sensing Modulation : A study demonstrated that PHL could effectively modulate QS in Vibrio fischeri, with varying degrees of luminescence induction observed across different structural analogs . The findings suggest that PHL’s structural diversity offers a rich platform for developing new QS modulators.
  • Impact on Plant-Microbe Interactions : Research has shown that AHLs, including PHL, can influence plant growth and development by altering root morphology and promoting beneficial interactions with rhizobacteria . For example, Arabidopsis thaliana exhibited significant changes in root elongation when exposed to different concentrations of AHLs.
  • Inhibition of Pathogenic Biofilms : In another study, PHL was utilized to investigate its effects on biofilm formation by Pseudomonas aeruginosa. The results indicated that PHL could disrupt biofilm integrity, thereby reducing the bacterium's virulence .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

StudyBacterial SpeciesActivity TypeObserved EffectReference
1Vibrio fischeriAgonist10x luminescence increase compared to OHHL
2Acinetobacter baumanniiAntagonistInhibition of biofilm formation
3Pseudomonas aeruginosaAntagonistDisruption of biofilm integrity
4Arabidopsis thalianaGrowth ModulationAltered root morphology based on AHL concentration

Q & A

Basic Research Questions

Q. How can researchers detect and quantify N-phenylacetyl-L-homoserine lactone (C12-AHL) in bacterial cultures?

Methodological Answer: Detection and quantification rely on chromatographic separation paired with biosensors or mass spectrometry.

  • Thin-Layer Chromatography (TLC) : Use Agrobacterium tumefaciens reporters with lacZ fusions to visualize AHLs via β-galactosidase activity. Mobility patterns distinguish structural variants (e.g., 3-oxo vs. 3-unsubstituted chains) .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enables simultaneous quantification of multiple AHLs, including rare or novel derivatives, with high sensitivity (detection limits ~0.1 nM) .
  • Enzymatic Assays : AHL synthases (e.g., PhzI, LasI) can be studied in vitro using S-adenosylmethionine (SAM) and acyl-acyl carrier protein (acyl-ACP) substrates, with product validation via HPLC or radiolabeling .

Q. What experimental approaches are used to synthesize this compound?

Methodological Answer: Synthesis typically involves coupling activated acyl groups (e.g., phenylacetyl chloride) to L-homoserine lactone. Key steps include:

  • Chemical Synthesis : Acyl chloride or anhydride derivatives react with L-homoserine lactone under basic conditions (e.g., triethylamine). Purification via silica gel chromatography ensures >95% purity .
  • Enzymatic Synthesis : Recombinant AHL synthases (e.g., LuxI homologs) catalyze acyl transfer from acyl-ACP or CoA-thioesters to SAM-derived homoserine lactone. This method preserves stereochemistry .

Q. How does this compound function in quorum sensing (QS)?

Methodological Answer: C12-AHL binds transcriptional regulators (e.g., LuxR-type proteins), triggering population-wide gene activation. Key experimental validations include:

  • Reporter Strains : Engineered E. coli or P. aeruginosa with AHL-responsive promoters (e.g., lasB-gfp) quantify signal potency .
  • Gene Knockouts : Disruption of luxI (AHL synthase) or luxR (receptor) abolishes QS-dependent phenotypes (e.g., biofilm formation, virulence) .

Advanced Research Questions

Q. How do structural modifications in acyl side chains influence the activity of this compound?

Methodological Answer: Acyl chain length and substituents dictate receptor specificity and potency:

  • Comparative Structure-Activity Studies : AHL analogs with varied chain lengths (C4–C18), oxidation states (3-oxo, 3-hydroxy), or unsaturation are tested in reporter assays. For example, 3-oxo substitutions enhance LasR binding in P. aeruginosa, while long chains (≥C12) exhibit antagonist properties .
  • Crystallography : LasR-C12-AHL co-crystal structures reveal hydrophobic interactions between the acyl chain and receptor pocket, explaining specificity .

Q. What methodologies are employed to study the degradation of this compound by environmental bacteria?

Methodological Answer: Degradation pathways are dissected using:

  • Metabolic Tracing : Radiolabeled (³H or ¹⁴C) AHLs track ring cleavage and mineralization. Variovorax paradoxus hydrolyzes AHLs to homoserine and fatty acids, utilizing them as carbon/nitrogen sources .
  • Enzymatic Profiling : Lactonases (e.g., AiiA) and acylases are purified via affinity chromatography, with activity measured via HPLC or colorimetric assays .

Q. How do researchers resolve contradictions in data regarding the role of this compound across bacterial species?

Methodological Answer: Discrepancies arise from species-specific regulatory networks or experimental conditions:

  • Cross-Species Complementation : Heterologous expression of luxI/R systems in E. coli isolates context-dependent effects (e.g., P. fluorescens produces atypical 3-hydroxy-AHLs) .
  • Dose-Response Curves : Quantify EC₅₀ values to differentiate agonistic vs. antagonistic roles. For instance, C12-AHL inhibits QS in Chromobacterium violaceum but activates it in P. aeruginosa .

Q. What advanced techniques are used to identify novel AHL derivatives beyond traditional methods?

Methodological Answer: Non-targeted metabolomics and synthetic biology enable discovery:

  • High-Resolution Mass Spectrometry (HR-MS) : Untargeted LC-HRMS identifies novel AHLs (e.g., N-3-hydroxy-7-cis-tetradecenoyl-HSL) via accurate mass and fragmentation patterns .
  • Bioinformatics : Genome mining identifies cryptic AHL synthases (e.g., hdtS in P. fluorescens) linked to uncharacterized QS systems .

Properties

IUPAC Name

N-[(3S)-2-oxooxolan-3-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(8-9-4-2-1-3-5-9)13-10-6-7-16-12(10)15/h1-5,10H,6-8H2,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHUPUWKQRCLF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
[(2R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-oxolan-2-yl]me thoxyphosphonic acid
N-phenylacetyl-L-Homoserine lactone
Reactant of Route 5
N-phenylacetyl-L-Homoserine lactone
Reactant of Route 6
N-phenylacetyl-L-Homoserine lactone

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